![molecular formula C12H9N3O B11894233 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 871671-45-3](/img/structure/B11894233.png)
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Overview
Description
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, with a phenyl group attached at the 5-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate at room temperature . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Three-Component Domino Reactions
Aqueous three-component reactions using 2,6-diaminopyrimidin-4(3H)-one , 2,2-dihydroxy-1-arylethan-1-one , and aniline catalyzed by acetic acid yield 2-amino-6-aryl-5-(phenylamino)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one derivatives. This approach simplifies compound synthesis and leverages green reaction media .
Reaction Components | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
2,6-diaminopyrimidin-4(3H)-one, 2,2-dihydroxy-1-arylethan-1-one, aniline | Acetic acid | Water | Room temperature | Not specified |
Condensation Reactions
Benzoin and malononitrile react under pyridine catalysis to form 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (45% yield). Subsequent formamide reflux converts intermediates into 7-(3,4-dichlorophenyl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives .
Ring-Closing Reactions
Ethyl hex-5-ynoate and NaOEt in DMSO at 100°C enable pyrrole ring closure, resulting in internal alkyne isomerization. This method overcomes solubility challenges through controlled solvent addition .
Nucleophilic Aromatic Substitution
Chlorination with POCl₃ generates 4-chloro intermediates, which undergo nucleophilic displacement with 3-bromoaniline . This produces 4-amino-4-benzylpiperidine derivatives after depivaloylation .
Step | Reagent | Yield |
---|---|---|
Chlorination | POCl₃ | 55% |
Displacement | 3-bromoaniline | Not specified |
Alkylation
Pyrrole derivatives react with alkyl halides under basic conditions (e.g., sodium hydride) to introduce alkyl groups, enhancing lipophilicity for kinase inhibition .
Chlorination and Nucleophilic Displacement
4-chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is synthesized via chlorination and subsequent displacement with 3-bromoaniline , yielding 4-amino-4-benzylpiperidine derivatives .
Amide Formation
Piperidine carboxamides are formed by converting amines to carboxamides, improving oral bioavailability. This modification enhances PKB inhibition while maintaining selectivity .
Condensation to Form Pyrimidinone Core
Refluxing with formic acid transforms pyrrole intermediates into 7-(3,4-dichlorophenyl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , highlighting oxidative cyclization .
Scientific Research Applications
Pharmacological Properties
1. Inhibition of Spleen Tyrosine Kinase (Syk)
One of the significant applications of 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk plays a crucial role in various immune responses and is implicated in allergic diseases and autoimmune disorders. Compounds that inhibit Syk can potentially treat conditions like allergic rhinitis and asthma by modulating immune responses and reducing inflammation .
2. Antidiabetic Activity
Research has shown that derivatives of pyrrolopyrimidine compounds exhibit antihyperglycemic activity. In vivo studies have indicated that certain modifications to the pyrrolopyrimidine structure can enhance their efficacy as antidiabetic agents. This suggests that this compound could be explored further for its potential in managing diabetes .
Case Studies
Case Study 1: Treatment of Allergic Diseases
A study investigated the efficacy of pyrrolopyrimidine derivatives as Syk inhibitors in models of allergic rhinitis. The results indicated a significant reduction in symptoms associated with allergic responses when treated with these compounds, highlighting their potential therapeutic value .
Case Study 2: Antidiabetic Properties
In a series of experiments assessing the antihyperglycemic effects of pyrrolopyrimidine derivatives, researchers found that specific modifications to the molecular structure led to enhanced glucose-lowering effects in diabetic animal models. This underscores the importance of structural optimization in developing effective antidiabetic agents .
Data Table: Summary of Applications
Application Area | Mechanism | Potential Conditions Treated |
---|---|---|
Spleen Tyrosine Kinase Inhibition | Modulates immune response | Allergic diseases (e.g., asthma) |
Antidiabetic Activity | Enhances glucose metabolism | Diabetes mellitus |
Mechanism of Action
The mechanism of action of 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzoyl-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 6-Aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones
Uniqueness
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets.
Biological Activity
5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. It has been shown to inhibit Spleen Tyrosine Kinase (Syk), which is implicated in various inflammatory and allergic diseases. The inhibition of Syk can lead to reduced signaling pathways associated with these conditions, thus presenting a therapeutic avenue for treatment .
Additionally, this compound has shown antiproliferative effects in cancer cells. Studies indicate that modifications to the pyrrolopyrimidine structure can enhance its efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and survival .
Therapeutic Applications
This compound has been explored for its potential in treating:
- Cancer : Its ability to inhibit tumor cell proliferation makes it a candidate for cancer therapy. Research indicates that derivatives of this compound have shown promising results in preclinical models .
- Inflammatory Diseases : By inhibiting Syk activity, it may help manage conditions like asthma and allergic rhinitis .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The research highlighted that structural modifications could enhance potency and selectivity .
- Inhibition of Kinase Activity : In a detailed investigation on kinase inhibitors, this compound was identified as a potent Syk inhibitor. This finding suggests its potential use in treating diseases associated with aberrant Syk signaling .
- Combination Therapies : Research has explored the combination of this compound with conventional chemotherapy agents. The results indicated that it could enhance the efficacy of existing treatments by targeting multiple pathways involved in cancer cell survival .
Data Table: Biological Activities and Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, and how can intermediates be characterized?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Step 1 : Preparation of a pyrrole precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with halogenated reagents) .
- Step 2 : Cyclization under acidic or basic conditions to form the fused pyrrolo-pyrimidine core .
- Step 3 : Functionalization (e.g., chlorination, alkylation) at specific positions using reagents like POCl₃ or alkyl halides .
Characterization : - Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity and purity. Peaks for aromatic protons (δ 6.5–8.5 ppm) and NH groups (broad signals around δ 10–12 ppm) are critical .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline intermediates .
- FTIR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- HPLC-PDA/MS : Monitor reaction progress and assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Use Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Temperature Control : Heating at 80–150°C for cyclization, with strict moisture exclusion to avoid side reactions .
Example : A 63% yield was achieved for a related compound using ethanol as solvent and K₂CO₃ as base under reflux .
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Controlled Replicates : Repeat reactions under identical conditions to distinguish systematic vs. random errors .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized products) and adjust stoichiometry .
- Computational Modeling : Predict reactive intermediates using DFT calculations to explain regioselectivity anomalies .
Q. What methodologies are recommended for evaluating the compound’s biological activity in kinase inhibition studies?
- Kinase Assays : Use ATP-competitive binding assays with recombinant kinases (e.g., JAK2, EGFR) and measure IC₅₀ values .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition data .
- Buffer Systems : Prepare assay buffers with pH 6.5–7.4 (e.g., ammonium acetate/acetic acid) to maintain protein stability .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Hydrolytic Stability : Incubate in buffers of varying pH (1–13) and monitor degradation via HPLC .
- Photolytic Studies : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts using HRMS .
- Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .
Properties
IUPAC Name |
5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10-9(8-4-2-1-3-5-8)6-13-11(10)14-7-15-12/h1-7H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDUWXYLLEHIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467614 | |
Record name | 5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871671-45-3 | |
Record name | 5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.